molecular formula C5H7NO4 B13119010 (S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid

(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13119010
M. Wt: 145.11 g/mol
InChI Key: WMDVYOTXOYSOCD-VKHMYHEASA-N
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Description

(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a hydroxyl group at position 1, a carboxylic acid at position 2, and a ketone at position 5. Its molecular formula is C₅H₇NO₄, with a molecular weight of 157.12 g/mol (calculated). The S-configuration at position 2 distinguishes it from its enantiomer, which may exhibit divergent biological interactions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those with antioxidant properties .

Properties

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

(2S)-1-hydroxy-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H7NO4/c7-4-2-1-3(5(8)9)6(4)10/h3,10H,1-2H2,(H,8,9)/t3-/m0/s1

InChI Key

WMDVYOTXOYSOCD-VKHMYHEASA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)O

Canonical SMILES

C1CC(=O)N(C1C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a suitable chiral precursor. The reaction typically involves the use of chiral catalysts or auxiliaries to ensure the desired stereochemistry.

For example, one method involves the reduction of a chiral pyrrolidinone derivative using a reducing agent such as sodium borohydride in the presence of a chiral ligand. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 1,5-dioxopyrrolidine-2-carboxylic acid.

    Reduction: Formation of (S)-1,5-dihydroxypyrrolidine-2-carboxylic acid.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the creation of ketones, aldehydes, and substituted pyrrolidine derivatives, making it valuable in the synthesis of pharmaceuticals and specialty chemicals.

Biological Applications

Enzyme Inhibition
Research indicates that this compound may act as an effective inhibitor of certain enzymes. Its structural features facilitate interactions with active sites on enzymes, potentially modulating their activity. This property is particularly relevant in drug development, where enzyme inhibitors play a crucial role in therapeutic interventions.

Anticancer Properties
Numerous studies have explored the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro studies demonstrated that these derivatives exhibit structure-dependent cytotoxicity comparable to established chemotherapeutic agents like cisplatin .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Derivatives of this compound have shown significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. These findings highlight the potential of these compounds as candidates for developing new antimicrobial agents to combat resistant pathogens .

Case Study 1: Antioxidant Activity

A series of novel derivatives based on this compound were synthesized and evaluated for their antioxidant properties using DPPH radical scavenging assays. Some derivatives exhibited antioxidant activities significantly higher than that of ascorbic acid, suggesting their potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Anticancer Activity Assessment

In a study assessing the anticancer effects of several derivatives against A549 cells, certain compounds demonstrated cytotoxic effects at concentrations comparable to standard treatments. The structure-dependent nature of these effects suggests that modifications to the pyrrolidine core can enhance therapeutic efficacy against lung cancer .

Summary Table of Applications

Application AreaSpecific Use CasesFindings/Notes
Chemical SynthesisBuilding block for complex organic moleculesFacilitates formation of ketones and aldehydes
Enzyme InhibitionPotential inhibitor for therapeutic targetsModulates enzyme activity through structural binding
Anticancer PropertiesEffective against A549 lung cancer cellsStructure-dependent cytotoxicity observed
Antimicrobial ActivityActive against multidrug-resistant bacteriaPromising candidates for new antimicrobial agents
Antioxidant ActivityHigher activity than ascorbic acidPotential use in reducing oxidative stress

Mechanism of Action

The mechanism of action of (S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural variations, molecular properties, and biological activities of (S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid and related analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Biological Activity Notes
This compound 1-OH, 2-COOH, 5-oxo (S-configuration) C₅H₇NO₄ 157.12 Antioxidant (assumed) Chiral center at C2
(R)-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid 1-CH₃, 2-OH, 5-oxo (R-configuration) C₆H₉NO₄ 159.14 Not reported Stereoisomer of target
1-Ethyl-5-oxopyrrolidine-2-carboxylic acid 1-CH₂CH₃, 2-COOH, 5-oxo C₇H₁₁NO₃ 157.17 Not reported Higher lipophilicity
(2S)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid 1-isopropyl, 2-COOH, 5-oxo C₈H₁₃NO₃ 171.20 Not reported Bulkier substituent
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Aromatic substituents (e.g., Cl, NO₂) Varies Varies Potent antioxidants (1.5× vitamin C) Enhanced radical scavenging
Key Observations:
  • Aromatic derivatives with electron-withdrawing groups (e.g., Cl, NO₂) demonstrate superior antioxidant activity compared to ascorbic acid .
  • Stereochemistry : The (S)-configuration in the target compound may favor specific enzymatic interactions, while the (R)-isomer () lacks reported bioactivity .
Antioxidant Capacity:
  • Derivatives with heterocyclic moieties (e.g., thioxo-oxadiazole) exhibit 1.5× higher DPPH radical scavenging activity than ascorbic acid .

Biological Activity

(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid, a derivative of pyrrolidine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its mechanisms, efficacy, and potential applications.

  • Molecular Formula : C6H9NO3
  • Molecular Weight : 157.14 g/mol
  • IUPAC Name : this compound
  • CAS Number : 114-83-0

The biological activity of this compound is primarily attributed to its structural composition, which allows it to interact with various biological targets. The compound's ability to function as an inhibitor of certain enzymes and receptors is crucial in its anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells showed that derivatives exert potent cytotoxic effects. The compound's structure significantly influences its activity, with modifications leading to varying levels of efficacy against cancer cells .
  • Comparative Studies : When compared to standard chemotherapeutic agents like cisplatin, certain derivatives exhibited comparable or enhanced cytotoxicity, indicating their potential as alternative therapeutic agents .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties, particularly against multidrug-resistant strains of bacteria:

  • In Vitro Studies : Compounds derived from 5-oxopyrrolidine exhibited selective antimicrobial activity against strains such as Staphylococcus aureus, including those resistant to linezolid and tedizolid. This highlights the compound's potential in addressing antimicrobial resistance .
  • Structure-Activity Relationship (SAR) : The antimicrobial efficacy is influenced by the substituents on the pyrrolidine ring. Modifications can enhance or diminish activity against specific pathogens .

Data Table: Biological Activity Overview

Biological ActivityTarget Cells/PathogensEfficacyReference
AnticancerA549 (lung cancer)High
AntimicrobialStaphylococcus aureusModerate
AntimicrobialMultidrug-resistant pathogensHigh

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of several 5-oxopyrrolidine derivatives in A549 cells. The results indicated that compounds with specific functional groups demonstrated enhanced cytotoxicity compared to controls, suggesting a structure-dependent mechanism of action.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial activity against multidrug-resistant Staphylococcus aureus. Compounds derived from this compound showed promising results, indicating their potential as novel therapeutic agents against resistant strains.

Q & A

Basic Research Questions

Q. What are the primary methods for determining the enantiomeric purity of (S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid?

  • Methodological Answer : Enantiomeric purity can be assessed using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve the (S)-enantiomer from potential (R)-contaminants . Alternatively, nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium complexes) can induce distinct splitting patterns for enantiomers. For quantitative analysis, polarimetry or X-ray crystallography (if single crystals are obtainable) may also be employed .

Q. What synthetic routes are commonly used to synthesize this compound?

  • Methodological Answer : A five-step synthetic pathway starting from itaconic acid derivatives or pyroglutamic acid is frequently utilized. Key steps include cyclization of amino acid precursors (e.g., L-glutamic acid) under acidic or enzymatic conditions to form the pyrrolidone ring, followed by hydroxylation at the 1-position using stereoselective catalysts. For example, diastereoselective azidation and subsequent reduction have been reported to introduce the hydroxyl group with high enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry (MS) data may arise from tautomerism (e.g., keto-enol equilibria) or impurities. To address this:

  • Perform 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and rule out tautomeric interference .
  • Use high-resolution MS (HRMS) to verify molecular formulas and isotopic patterns.
  • Conduct X-ray crystallography for unambiguous confirmation of stereochemistry, as demonstrated in studies involving spirocyclic derivatives .

Q. What strategies optimize diastereoselectivity in the synthesis of this compound derivatives?

  • Methodological Answer : Diastereoselectivity can be enhanced by:

  • Catalyst selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymes (e.g., lipases) to control stereochemistry during hydroxylation or esterification .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or THF) stabilize transition states favoring the desired diastereomer.
  • Temperature control : Lower temperatures (<0°C) reduce kinetic competition between pathways, improving selectivity .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation assays : Monitor via HPLC or UV-Vis spectroscopy at pH 2–12 to identify labile functional groups (e.g., lactam ring hydrolysis at extremes) .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and polymorphic transitions .
  • Light exposure tests : Use amber glassware or UV-blocking containers to prevent photodegradation, as recommended in safety protocols for related pyrrolidine derivatives .

Q. What role does this compound play in heterocyclic compound synthesis?

  • Methodological Answer : The compound serves as a chiral building block for:

  • Spirocyclic frameworks : React with cyclohexyl or aryl aldehydes to form spiro[isoquinoline-pyrrolidine] hybrids via Pictet-Spengler reactions .
  • Bicyclic β-lactams : Participate in 1,3-dipolar cycloadditions to create 4-thia-1-azabicyclo[3.2.0]hept-2-ene scaffolds, relevant to antibiotic research .
  • Parallel synthesis libraries : Used in solution-phase combinatorial chemistry to generate pyrimidine-5-carboxamide derivatives for bioactivity screening .

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